1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 193537-80-3
Cat. No.: VC2808669
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193537-80-3 |
|---|---|
| Molecular Formula | C9H18ClNO3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
| Standard InChI Key | ZYFWOAPOALIEQT-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)C(=O)O.Cl |
| Canonical SMILES | COCCN1CCC(CC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride features a piperidine ring with a methoxyethyl substituent at the nitrogen position (position 1) and a carboxylic acid group at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Basic Chemical Properties
The compound has a molecular formula of C9H18ClNO3, with a molecular weight of approximately 224 Da . The structure consists of a six-membered piperidine ring with a 2-methoxyethyl group attached to the nitrogen atom and a carboxylic acid functionality at the carbon-4 position. The hydrochloride salt formation occurs at the basic nitrogen of the piperidine ring.
Physical Properties
Based on analysis of structurally similar compounds, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is expected to exhibit the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 224 Da |
| LogP | Approximately -2.38 |
| Heavy Atoms Count | 14 |
| Rotatable Bond Count | 4 |
| Polar Surface Area | 59 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
These properties suggest moderate water solubility and limited lipophilicity, which would influence its pharmacokinetic behavior .
Structural Comparison with Isomers
Positional Isomerism
The compound 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride (CAS 1375474-00-2) represents a significant structural isomer. In this molecule, the methoxyethyl group is attached to carbon-4 rather than the nitrogen atom, creating a quaternary carbon center. This structural difference would dramatically alter the compound's chemical properties and biological activities .
Structural Features Comparison
| Feature | 1-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl | 4-(2-Methoxyethyl)piperidine-4-carboxylic acid HCl |
|---|---|---|
| Methoxyethyl Position | N-substitution (position 1) | C-substitution (position 4) |
| Stereogenic Centers | One (C-4) | One (C-4, quaternary) |
| Ring Conformation | More flexible | More rigid due to quaternary center |
| Expected Basicity | Lower (tertiary amine salt) | Higher (secondary amine salt) |
Chemical Reactivity Profile
Functional Group Reactivity
The compound contains three key reactive centers:
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The tertiary amine (as hydrochloride salt): Capable of acting as a nucleophile when deprotonated
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The carboxylic acid group: Susceptible to esterification, amidation, and reduction reactions
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The methoxyethyl side chain: Potential for cleavage under strong acidic conditions
Structure-Activity Relationship (SAR) Insights
Effect of N-Substitution
The N-substitution pattern of piperidine compounds significantly affects their biological properties. For example, N-methylpiperidine-4-carboxylic acid derivatives have been incorporated into compounds with therapeutic potential, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide .
Importance of the Methoxyethyl Group
The methoxyethyl substituent at the nitrogen position would be expected to:
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Increase lipophilicity compared to unsubstituted piperidines
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Provide additional hydrogen bond acceptor sites
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Potentially enhance CNS penetration
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Alter the basicity of the nitrogen atom
Studies on related compounds suggest that methoxyethyl groups can enhance lipophilicity while maintaining acceptable water solubility, creating a favorable balance for drug-like properties.
Physiochemical Properties and Pharmacokinetics
Predicted ADME Properties
Based on its chemical structure, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would likely exhibit:
| Property | Prediction | Rationale |
|---|---|---|
| Solubility | Moderate to high in water | Presence of carboxylic acid and hydrochloride salt |
| Lipophilicity | Low to moderate (LogP ≈ -2.38) | N-substitution increases lipophilicity |
| Permeability | Limited | Charged species at physiological pH |
| Metabolism | Likely O-demethylation and N-dealkylation | Common metabolic pathways for similar structures |
| Protein Binding | Low to moderate | Limited lipophilic surface area |
pH-Dependent Behavior
As a compound with both acidic (carboxylic acid) and basic (tertiary amine) functionalities, 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride would display pH-dependent solubility and ionization behavior. At physiological pH (7.4), the compound would likely exist predominantly as a zwitterion, with the carboxylate negatively charged and the piperidine nitrogen positively charged.
Comparative Analysis with Related Compounds
Comparison with 1-Methylpiperidine-4-carboxylic acid
The compound 1-methylpiperidine-4-carboxylic acid, documented in the literature, shares the same core structure but features a methyl group instead of a methoxyethyl group at the nitrogen position . This structural difference would result in:
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Lower molecular weight for the methyl derivative
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Reduced flexibility compared to the methoxyethyl analog
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Fewer hydrogen bond acceptors
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Potentially different pharmacokinetic properties
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